molecular formula C22H21ClN4 B024694 2,3,5-Tris(p-tolyl)tetrazolium Chloride CAS No. 103538-50-7

2,3,5-Tris(p-tolyl)tetrazolium Chloride

Cat. No.: B024694
CAS No.: 103538-50-7
M. Wt: 376.9 g/mol
InChI Key: NFMLFLZWGCMISV-UHFFFAOYSA-M
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Description

2,3,5-Tris(p-tolyl)tetrazolium chloride is a tetrazolium salt that is widely used in biochemical research. It is known for its ability to act as a redox indicator, changing color when reduced. This compound is particularly useful in assays that measure cell viability and metabolic activity, as it can be reduced by cellular enzymes to form a colored formazan product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tris(p-tolyl)tetrazolium chloride typically involves the reaction of p-tolylhydrazine with sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the chlorination of the tetrazole to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes recrystallization and filtration to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tris(p-tolyl)tetrazolium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Tris(p-tolyl)tetrazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Tris(p-tolyl)tetrazolium chloride involves its reduction by cellular dehydrogenase enzymes. This reduction process converts the colorless tetrazolium salt into a colored formazan product. The intensity of the color produced is directly proportional to the metabolic activity of the cells, making it a useful indicator of cell viability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tris(p-tolyl)tetrazolium chloride is unique due to its specific redox potential and the distinct color change it undergoes upon reduction. This makes it particularly useful in applications where precise measurement of metabolic activity is required .

Properties

IUPAC Name

2,3,5-tris(4-methylphenyl)tetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4.ClH/c1-16-4-10-19(11-5-16)22-23-25(20-12-6-17(2)7-13-20)26(24-22)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLFLZWGCMISV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 2
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 3
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 4
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 5
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 6
2,3,5-Tris(p-tolyl)tetrazolium Chloride

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